molecular formula C6H5FO3 B15374966 Methyl 5-fluorofuran-2-carboxylate

Methyl 5-fluorofuran-2-carboxylate

Cat. No.: B15374966
M. Wt: 144.10 g/mol
InChI Key: GAXALWFTRBWEBL-UHFFFAOYSA-N
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Description

Methyl 5-fluorofuran-2-carboxylate (CAS: 1792220-70-2) is a fluorinated furan derivative with a methyl ester functional group. Its molecular formula is C₆H₅FO₃, and it belongs to the class of heterocyclic aromatic compounds. This compound is structurally characterized by a furan ring substituted with a fluorine atom at the 5-position and a methyl carboxylate group at the 2-position. Fluorine’s electronegativity and small atomic radius make this compound a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying reactivity and bioavailability in drug candidates .

Limited direct research on its synthesis is available in the provided evidence, but analogous compounds (e.g., bromo- or nitro-substituted furan carboxylates) are synthesized via Meerwein arylation or esterification reactions, suggesting similar pathways might apply .

Properties

IUPAC Name

methyl 5-fluorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXALWFTRBWEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 5-fluorofuran-2-carboxylate with structurally related compounds, focusing on substituents, molecular weight, and applications:

Compound Name CAS Number Substituents (Furan Ring) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 1792220-70-2 5-F, 2-COOCH₃ C₆H₅FO₃ 144.10 Pharmaceutical intermediates
Methyl 5-bromofuran-2-carboxylate 2527-99-3 5-Br, 2-COOCH₃ C₆H₅BrO₃ 205.01 Halogenated intermediates
Ethyl 5-bromofuran-2-carboxylate 6132-37-2 5-Br, 2-COOCH₂CH₃ C₇H₇BrO₃ 219.04 Bioactive molecule synthesis
Benzyl 5-fluorofuran-2-carboxylate 1354699-11-8 5-F, 2-COOBn C₁₂H₉FO₃ 220.20 Discontinued (research use only)
Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate 832740-67-7 5-(Phenoxy-CH₂), 2-COOCH₃ C₁₄H₁₃ClO₄ 280.71 Agrochemical intermediates

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromofuran-2-carboxylate) exhibit higher lipophilicity than methyl esters, which may influence solubility in organic solvents .
  • Phenoxy Derivatives: Compounds like Methyl 5-((2-chloro-5-methylphenoxy)methyl)furan-2-carboxylate introduce bulky aromatic substituents, altering steric effects and binding affinity in target molecules .
Physicochemical Properties

While specific data for this compound are scarce, comparisons with methyl ester derivatives (Table 3 in ) suggest:

  • Boiling Point : Methyl esters of furancarboxylic acids typically range between 180–220°C, influenced by substituent electronegativity.
  • Solubility: Fluorine’s electron-withdrawing effect likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-halogenated analogs.

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